molecular formula C21H19FN4O2S2 B2837714 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 1172265-79-0

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2837714
CAS No.: 1172265-79-0
M. Wt: 442.53
InChI Key: OPNITURLYYRMEZ-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a useful research compound. Its molecular formula is C21H19FN4O2S2 and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activities

Compounds structurally related to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide have been synthesized and evaluated for various biological activities. For instance, a series of derivatives were synthesized for their potential anti-inflammatory activity, where some showed significant effects, suggesting a pathway for developing new anti-inflammatory agents (Sunder & Maleraju, 2013). Similarly, novel fluoro substituted benzo[b]pyran derivatives exhibited anti-lung cancer activity at low concentrations compared to a reference drug, indicating their potential as anticancer agents (Hammam et al., 2005).

Antipsychotic Potential and SAR

The antipsychotic potential of related compounds has been investigated, revealing that certain derivatives do not interact with dopamine receptors like clinically available antipsychotic agents but show an antipsychotic-like profile in behavioral animal tests. This suggests their potential for developing novel antipsychotic medications with possibly fewer side effects (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been studied, showing significant antioxidant activity. This research suggests the potential of these compounds in developing antioxidant agents, highlighting the importance of hydrogen bonding in the self-assembly process of these complexes (Chkirate et al., 2019).

Antimicrobial and Antitumor Evaluation

Further studies have synthesized novel thiazole derivatives with significant antimicrobial and antifungal activities, demonstrating the potential of these compounds in addressing infectious diseases (Saravanan et al., 2010). Additionally, polyfunctionally substituted heterocyclic compounds derived from related structures have been evaluated for their antitumor activities, with most compounds showing high inhibitory effects on various cancer cell lines, underscoring their potential in cancer therapy (Shams et al., 2010).

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(2-pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S2/c1-28-15-6-8-16(9-7-15)29-14-19(27)26(13-12-25-11-3-10-23-25)21-24-20-17(22)4-2-5-18(20)30-21/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNITURLYYRMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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